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Compound of Interest

Compound Name: 2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of 2-Chloro-5-iodobenzaldehyde, a halogenated aromatic aldehyde of interest
to researchers, scientists, and professionals in drug development and organic synthesis. Due
to the limited availability of direct experimental data for this specific compound in public
databases, this guide combines available information with predicted spectroscopic
characteristics based on analogous compounds.

Chemical Structure and Properties

2-Chloro-5-iodobenzaldehyde is a disubstituted benzaldehyde with a chlorine atom at the 2-

position and an iodine atom at the 5-position of the benzene ring. Its chemical structure lends it
to a variety of organic reactions, making it a potentially valuable building block in the synthesis
of more complex molecules.

Physicochemical Properties
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Property Value Source

CAS Number 256925-54-9 --INVALID-LINK--[1]
Molecular Formula C7H4CIIO --INVALID-LINK--[1]
Molecular Weight 266.46 g/mol --INVALID-LINK--[1]
Purity >95% --INVALID-LINK--[1]
Appearance Not specified (likely a solid)

Hazard Information

This compound is classified as harmful and an irritant. The following GHS hazard statements

apply:

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Spectroscopic Data (Predicted)

Direct experimental spectra for 2-Chloro-5-iodobenzaldehyde are not readily available. The
following tables present predicted spectroscopic data based on the analysis of closely related
compounds such as 2-chlorobenzaldehyde, 2-iodobenzaldehyde, and 2-chloro-5-
nitrobenzaldehyde.[2][3][4][5][6]1[71[8][9]

Predicted *H NMR Spectral Data
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ST Predicted Chemical Predicted Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

Aldehydic-H 10.0-10.5 s -

H-3 7.6-7.8 d 8.0-9.0

H-4 7.3-75 dd 8.0-9.0,2.0-3.0

H-6 7.9-8.1 d 2.0-3.0

Predicted 3C NMR Spectral Data

Carbon Predicted Chemical Shift (6, ppm)
C=0 188 - 192

C1 135-138

C2-Cl 133 - 136

C3 130 - 133

C4 128 - 131

C5-I 92-95

C6 140 - 143

Predicted Infrared (IR) Spectral Data

Functional Group

Predicted Wavenumber

Vibrational Mode

(cm™)

Aldehyde C-H Stretch 2820-2850 and 2720-2750
C=0 (Aldehyde) Stretch 1690-1710

Aromatic C=C Stretch 1570-1600 and 1450-1480
C-Cl Stretch 750-800

C-l Stretch 500-600
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Predicted Mass Spectrometry (MS) Data

m/z Interpretation

266/268 Molecular ion peak [M]* (with 35CI/2’Cl isotopes)
265/267 [M-H]*

237/239 [M-CHO]*

111 [CeHaCI]*

Experimental Protocols

General Protocol for Spectroscopic Analysis

While specific spectra for 2-Chloro-5-iodobenzaldehyde are not available, the following are
general protocols for acquiring such data, based on methods used for similar compounds.[2]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2-Chloro-5-
iodobenzaldehyde would be dissolved in a deuterated solvent (e.g., CDCIs or DMSO-ds) to
a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. H and 3C
NMR spectra would be recorded on a spectrometer operating at an appropriate frequency
(e.g., 400 MHz for *H). Chemical shifts would be referenced to an internal standard like
tetramethylsilane (TMS) at 0.00 ppm.[2]

e Infrared (IR) Spectroscopy: An IR spectrum could be obtained using an FTIR spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid
sample would be placed on the ATR crystal, and the spectrum recorded over a range of
4000-400 cm~1.[2]

e Mass Spectrometry (MS): For GC-MS analysis, a dilute solution of the compound in a
volatile organic solvent (e.g., dichloromethane) would be injected into the gas
chromatograph. Electron ionization (El) at 70 eV is a common method for generating the
mass spectrum.[2]

Synthesis of 2-Chloro-5-iodobenzaldehyde
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A specific, detailed experimental protocol for the synthesis of 2-Chloro-5-iodobenzaldehyde is
not readily available in the surveyed literature. However, a plausible synthetic route involves
the conversion of 2-chloro-5-iodobenzoic acid, for which synthesis protocols have been
published.[10][11][12][13][14] The conversion of a carboxylic acid to an aldehyde can be
achieved through a two-step process: reduction to the corresponding alcohol followed by
oxidation.

Proposed Synthesis Workflow

Reduction Oxidation
(Z-Chloro—S—iodobenzoic Acid)%((z—chIoro-5-iodophenyl)methanol)wb(Z-ChIoro—5—i0dobenzaldehyde)

Click to download full resolution via product page
Caption: Proposed two-step synthesis of 2-Chloro-5-iodobenzaldehyde.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 2-Chloro-5-iodobenzoic Acid to (2-Chloro-5-iodophenyl)methanol

¢ In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
suspend 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

¢ Cool the suspension to 0 °C in an ice bath.

» Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex
(BH3-THF, ~1.1 eq), dropwise to the stirred suspension.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, carefully quench the reaction by the slow addition of water, followed by an
aqueous solution of sodium hydroxide.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude (2-chloro-5-iodophenyl)methanol.

» Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Oxidation of (2-Chloro-5-iodophenyl)methanol to 2-Chloro-5-iodobenzaldehyde

Dissolve the (2-chloro-5-iodophenyl)methanol (1.0 eq) obtained from the previous step in
anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

e Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC, ~1.5 eq), in one
portion.

 Stir the reaction mixture at room temperature for several hours, monitoring its progress by
TLC.

o Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of
silica gel or Celite to remove the chromium salts.

o Wash the filter cake with additional diethyl ether.

o Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Chloro-5-
iodobenzaldehyde.

» Purify the crude product by column chromatography on silica gel to obtain the final product.

Chemical Structure and Logical Relationships

The following diagrams illustrate the chemical structure of 2-Chloro-5-iodobenzaldehyde and
the logical relationship between the key compounds in the proposed synthesis.

Caption: Chemical structure of 2-Chloro-5-iodobenzaldehyde.
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Starting Material:
2-Chloro-5-iodobenzoic Acid

Chemical Transformation:
Reduction

Key Intermediate:
(2-Chloro-5-iodophenyl)methanol

Chemical Transformation:
Oxidation

Final Product:
2-Chloro-5-iodobenzaldehyde

Click to download full resolution via product page

Caption: Logical flow of the proposed synthesis.

Conclusion

2-Chloro-5-iodobenzaldehyde is a halogenated aromatic aldehyde with potential applications
in organic synthesis. While direct experimental data is scarce, this guide provides a
comprehensive overview of its known properties and a predictive analysis of its spectroscopic
characteristics. The proposed synthetic protocol, starting from the corresponding benzoic acid,
offers a viable route for its preparation in a laboratory setting. Further research is warranted to
fully characterize this compound and explore its utility in the development of novel chemical
entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 256925-54-9 Cas No. | 2-Chloro-5-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
. benchchem.com [benchchem.com]

. Benzaldehyde, 2-chloro- [webbook.nist.gov]

. Benzaldehyde, 2-chloro- [webbook.nist.gov]

. Benzaldehyde, 2-chloro- [webbook.nist.gov]

. 2-Chlorobenzaldehyde (89-98-5) 1H NMR [m.chemicalbook.com]

. Benzaldehyde, 2-chloro- [webbook.nist.gov]

. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum [chemicalbook.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. 2-Chlorobenzaldehyde (89-98-5) IR Spectrum [chemicalbook.com]
¢ 10. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

e 11. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents
[patents.google.com]

e 12. nbinno.com [nbinno.com]

o 13. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap
[eureka.patsnap.com]

e 14. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- -
Google Patents [patents.google.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5-
iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289146#chemical-structure-of-2-chloro-5-
iodobenzaldehyde]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1289146?utm_src=pdf-custom-synthesis
https://store.apolloscientific.co.uk/product/2-chloro-5-iodobenzaldehyde
https://www.benchchem.com/pdf/Spectroscopic_and_Synthetic_Profile_of_2_Chloro_5_nitrobenzaldehyde_A_Technical_Guide.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89985&Mask=200
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
https://webbook.nist.gov/cgi/inchi?ID=C89985&Type=IR-SPEC&Index=0
https://m.chemicalbook.com/SpectrumEN_89-98-5_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89985&Type=IR-SPEC&Index=1
https://www.chemicalbook.com/SpectrumEN_26260-02-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_89-98-5_IR1.htm
https://www.chemicalbook.com/synthesis/2-chloro-5-iodobenzoic-acid.htm
https://patents.google.com/patent/CN104193616A/en
https://patents.google.com/patent/CN104193616A/en
https://www.nbinno.com/article/other-organic-chemicals/the-synthesis-and-applications-of-2-chloro-5-iodobenzoic-acid-a-deep-dive-rc
https://eureka.patsnap.com/patent-CN104086361A
https://eureka.patsnap.com/patent-CN104086361A
https://patents.google.com/patent/CN106748721B/en
https://patents.google.com/patent/CN106748721B/en
https://www.benchchem.com/product/b1289146#chemical-structure-of-2-chloro-5-iodobenzaldehyde
https://www.benchchem.com/product/b1289146#chemical-structure-of-2-chloro-5-iodobenzaldehyde
https://www.benchchem.com/product/b1289146#chemical-structure-of-2-chloro-5-iodobenzaldehyde
https://www.benchchem.com/product/b1289146#chemical-structure-of-2-chloro-5-iodobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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